Phosphonate de diéthyle et de 3-fluorobenzylique

Vue d'ensemble

Description

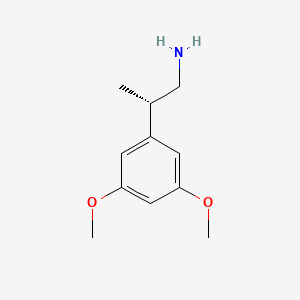

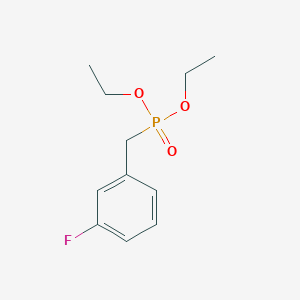

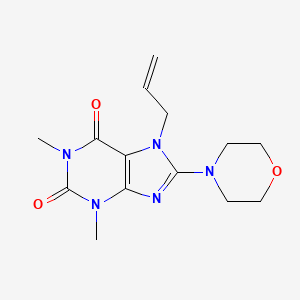

Diethyl 3-fluorobenzylphosphonate: is an organophosphorus compound with the molecular formula C11H16FO3P . It is a derivative of benzylphosphonate, where a fluorine atom is substituted at the third position of the benzene ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Applications De Recherche Scientifique

Chemistry: Diethyl 3-fluorobenzylphosphonate is used as a building block in organic synthesis. It is involved in the synthesis of various organophosphorus compounds, which are important intermediates in the production of pharmaceuticals and agrochemicals .

Biology and Medicine: The compound has potential applications in medicinal chemistry. It is studied for its antimicrobial properties and its ability to inhibit specific enzymes. Research is ongoing to explore its use as a potential drug candidate .

Industry: In the industrial sector, diethyl 3-fluorobenzylphosphonate is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.

Mécanisme D'action

Target of Action

Diethyl 3-fluorobenzylphosphonate is a type of phosphonate, a class of compounds that have garnered considerable attention due to their unique biological properties and synthetic potential Phosphonates are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes .

Mode of Action

The mode of action of Diethyl 3-fluorobenzylphosphonate involves chemoselective activation with triflic anhydride . This procedure enables flexible and even iterative substitution with a broad range of O, S, N, and C nucleophiles . The interaction of the compound with its targets can lead to changes in the biochemical pathways, affecting the function of the targeted enzymes.

Biochemical Pathways

Phosphonates, including Diethyl 3-fluorobenzylphosphonate, can affect various biochemical pathways. For instance, they can inhibit enzymes like Fructose-1,6-bisphosphatase (FBPase), a key enzyme of gluconeogenesis . This enzyme catalyzes the hydrolysis of fructose 1,6-bisphosphate to fructose 6-phosphate, a precursor of glucose 6-phosphate . By inhibiting such enzymes, phosphonates can disrupt the normal functioning of these pathways, leading to downstream effects.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity is indicated by a Log Po/w (iLOGP) of 2.84 . These properties can impact the bioavailability of the compound.

Analyse Biochimique

Biochemical Properties

Diethyl 3-fluorobenzylphosphonate is involved in biochemical reactions, particularly in the synthesis of biologically relevant phosphonylated derivatives . It has been reported that this compound can undergo chemoselective activation with triflic anhydride, enabling flexible and even iterative substitution with a broad range of O, S, N, and C nucleophiles .

Molecular Mechanism

The molecular mechanism of Diethyl 3-fluorobenzylphosphonate involves its role in the formation of C-P and C-B bond formation reactions . It’s also known that phosphonates can mimic the phosphates and carboxylates of biological molecules to inhibit metabolic enzymes .

Metabolic Pathways

Phosphonates are known to be involved in various metabolic routes such as glycolysis, gluconeogenesis, TCA cycle, pentose phosphate pathway, respiratory complexes, β-oxidation, and synthesis of fatty acids .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Diethyl 3-fluorobenzylphosphonate can be synthesized through the reaction of 3-fluorobenzyl bromide with triethyl phosphite . The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of diethyl 3-fluorobenzylphosphonate .

Industrial Production Methods: Industrial production of diethyl 3-fluorobenzylphosphonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and controlled environments helps in achieving consistent quality.

Analyse Des Réactions Chimiques

Types of Reactions: Diethyl 3-fluorobenzylphosphonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can be used in cross-coupling reactions with aryl and vinyl halides to form new carbon-phosphorus bonds.

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-phosphorus bonds.

Bases: Such as sodium hydroxide or potassium carbonate, used in substitution reactions to deprotonate the nucleophile.

Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.

Major Products Formed:

Aryl Phosphonates: Formed through cross-coupling reactions.

Substituted Benzylphosphonates: Formed through nucleophilic substitution reactions.

Comparaison Avec Des Composés Similaires

Diethyl benzylphosphonate: Lacks the fluorine atom, making it less reactive in certain chemical reactions.

Diethyl 4-fluorobenzylphosphonate: Similar structure but with the fluorine atom at the fourth position, leading to different reactivity and applications.

Uniqueness: Diethyl 3-fluorobenzylphosphonate is unique due to the position of the fluorine atom, which significantly influences its chemical reactivity and biological activity. This positional isomerism allows for distinct interactions with molecular targets, making it a valuable compound in both research and industrial applications.

Propriétés

IUPAC Name |

1-(diethoxyphosphorylmethyl)-3-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FO3P/c1-3-14-16(13,15-4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFYRNCOOXHPGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC(=CC=C1)F)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-(3-Chloro-4-methylphenyl)pyrimidin-4-yl]prop-2-enamide](/img/structure/B2482614.png)

![N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2482615.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2482616.png)

![[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/new.no-structure.jpg)

![2-(benzenesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2482624.png)